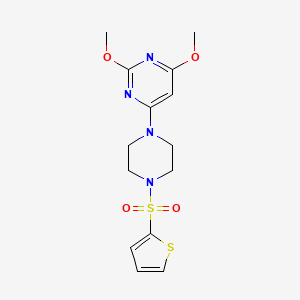

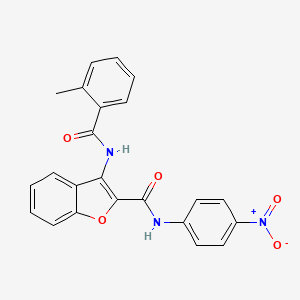

![molecular formula C18H12F6N2O3S B2920119 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 881483-09-6](/img/structure/B2920119.png)

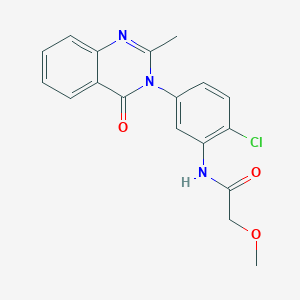

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a unique chemical with the linear formula C22H22F3N3O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups like this one can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecule contains a trifluoromethoxy group, which can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . It also contains a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .Chemical Reactions Analysis

The trifluoromethoxy group in the molecule is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 449.499 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, similar in structure to N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, has been investigated for various synthesis methods and biological activities. The synthesis of such compounds often involves the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol. This process has been employed to explore their antifungal activity against strains like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, showing promising results in some derivatives (Gupta & Wagh, 2006).

Antioxidant Properties

Another line of research has focused on the antioxidant properties of related N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds, synthesized through the integration of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides side chain, have been evaluated for their radical scavenging activity, revealing moderate to significant antioxidant effects. Such findings underscore the potential for further development into potent biologically active compounds (Ahmad et al., 2012).

Antitumor Activity

The exploration of antitumor activities is another significant area of research for benzothiazin-2-yl derivatives. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, have been screened against various human tumor cell lines. Some of these compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of benzothiazin-2-yl derivatives in cancer treatment (Yurttaş et al., 2015).

Antimicrobial Activities

Benzothiazine derivatives have also been synthesized for antimicrobial purposes. The introduction of different substituents has led to compounds with significant activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. This versatility in antimicrobial efficacy underscores the potential of benzothiazine derivatives in developing new antibiotics or antiseptics (Dabholkar & Gavande, 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N2O3S/c19-17(20,21)9-1-6-13-12(7-9)26-16(28)14(30-13)8-15(27)25-10-2-4-11(5-3-10)29-18(22,23)24/h1-7,14H,8H2,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMOGLQQPUWWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)

![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)